molecular formula C14H21BO2S B13499756 4,4,5,5-Tetramethyl-2-(4-((methylthio)methyl)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(4-((methylthio)methyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B13499756
M. Wt: 264.2 g/mol
InChI Key: SKNPQEWTHWBCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane is a boronic ester derivative. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is a versatile reagent in the field of organic chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane typically involves the reaction of 4-(methylsulfanyl)methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is usually heated to facilitate the formation of the boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the yield and purity of the product. The use of automated systems also reduces the risk of contamination and enhances safety.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The boronic ester can be reduced to the corresponding alcohol.

    Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the manufacture of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane involves the formation of a boronate complex with the target molecule. This complex facilitates the transfer of the boronic ester group to the target, enabling the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane is unique due to the presence of the methylsulfanyl group, which imparts distinct reactivity and stability. This makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective.

Properties

Molecular Formula

C14H21BO2S

Molecular Weight

264.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(methylsulfanylmethyl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C14H21BO2S/c1-13(2)14(3,4)17-15(16-13)12-8-6-11(7-9-12)10-18-5/h6-9H,10H2,1-5H3

InChI Key

SKNPQEWTHWBCOQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.